molecular formula C12H23ClN2O4 B11779485 tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride

tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B11779485
M. Wt: 294.77 g/mol
InChI Key: KLCUUOFMKKUTEU-FVGYRXGTSA-N
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Description

tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride (CAS: 1858241-30-1; Molecular Formula: C₁₂H₂₂ClN₂O₄) is a chiral piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methoxy-oxoethyl substituent at the (S)-configured third position, and a hydrochloride counterion. This compound is widely utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, leveraging its Boc group for selective deprotection during stepwise reactions .

Properties

Molecular Formula

C12H23ClN2O4

Molecular Weight

294.77 g/mol

IUPAC Name

tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4;/h9,13H,5-8H2,1-4H3;1H/t9-;/m0./s1

InChI Key

KLCUUOFMKKUTEU-FVGYRXGTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(=O)OC.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Mediated Alkylation

A Michael addition of methyl acrylate to a Boc-protected piperazine enolate could install the ester group. Using a chiral ligand (e.g., (R)-BINOL) or Evans oxazolidinone ensures stereocontrol. For example:

  • Generate enolate with LDA at −78°C.

  • Add methyl acrylate and chiral catalyst.

  • Quench and isolate the (S)-enantiomer via chromatography.

Resolution of Racemates

If asymmetric synthesis fails, kinetic resolution using chiral acids (e.g., tartaric acid) or enzymatic methods (lipases) can separate enantiomers. CN103254153A employs vacuum distillation for purifying piperazine derivatives, which could adapt to isolate the (S)-enantiomer.

Hydrochloride Salt Formation

The final step involves treating the free base with HCl. CN104402842A demonstrates hydrochloride salt formation by reacting intermediates with HCl gas in dichloromethane. Optimal conditions include:

  • Solvent: Ethyl acetate or methanol.

  • Temperature: 0–10°C to prevent decomposition.

  • Molar Ratio: 1:1 HCl to free base.

Comparative Analysis of Synthetic Routes

Step Method 1 (Chiral Alkylation) Method 2 (Racemic Resolution)
Yield 60–70% (theoretical)40–50% (after resolution)
Purity >98% ee>99% after chromatography
Cost High (catalyst)Moderate (solvents, enzymes)
Scalability ChallengingFeasible

Method 1 is ideal for small-scale API synthesis, while Method 2 suits industrial production despite lower yields.

Challenges and Optimization Strategies

  • Regioselectivity: Piperazine’s symmetry complicates mono-substitution. Using bulky reagents (e.g., Boc group) directs electrophiles to the less hindered nitrogen.

  • Stereochemical Drift: Acidic conditions during salt formation may racemize the (S)-enantiomer. Low-temperature processing mitigates this.

  • Byproducts: Over-alkylation forms disubstituted impurities. CN103254153A addresses this via solvent extraction , applicable here with toluene or ethyl acetate.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its ester and tert-butyloxycarbonyl (Boc) groups.

Reaction Type Reagents/Conditions Outcome Key Observations
Acidic HydrolysisHCl (aq.), refluxCleavage of Boc group to yield free piperazine and tert-butanol Complete deprotection occurs within 2–4 hours at 60–80°C.
Basic HydrolysisNaOH (aq.), methanol, 25–50°CSaponification of methoxy-oxoethyl ester to carboxylic acid derivativeReaction time varies (6–12 hours) depending on steric and electronic factors .

Substitution Reactions

The piperazine nitrogen and ester group participate in nucleophilic substitution reactions.

Reagent Conditions Product Application
Amines (e.g., alkylamines)DMF, 80°C, 12–24 hoursAmide derivatives via ester-to-amide conversionUsed to generate pharmacologically active analogs .
Alcohols (e.g., benzyl alcohol)Acid catalysis, refluxTransesterification productsModifies solubility and crystallinity.

Salt Formation and Neutralization

The hydrochloride form is synthesized via neutralization of the free base.

Reaction Reagents Conditions Yield Notes
Hydrochloride FormationHCl (gaseous or aqueous)0–5°C, inert atmosphere>90%Enhances water solubility for biological assays .

Oxidation and Reduction

Controlled redox reactions modify functional groups.

Reaction Type Reagents Outcome Challenges
OxidationKMnO₄, H₂O, 25°COxidation of piperazine to pyrazineOver-oxidation risks; requires strict control.
ReductionLiAlH₄, THF, −20°C to 0°CEster → alcohol conversion High selectivity for ester over Boc group .

Amide Coupling Reactions

The carboxylic acid derivative (post-hydrolysis) engages in peptide coupling.

Coupling Agent Base Solvent Product Efficiency
HATUDIPEADMFPeptide-like amides>85%
EDC·HClHOBtCH₂Cl₂Heterocyclic conjugates70–80%

Key Mechanistic Insights

  • Boc Deprotection : Acidic conditions protonate the piperazine nitrogen, facilitating tert-butanol elimination .

  • Ester Reactivity : The methoxy-oxoethyl group’s electron-withdrawing nature enhances electrophilicity, favoring nucleophilic attacks.

  • Steric Effects : The Boc group shields the adjacent nitrogen, directing substitutions to the less hindered ester moiety .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of tert-butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride in the field of oncology. A study involving similar piperazine derivatives demonstrated their effectiveness against various cancer cell lines, such as MCF-7 and HeLa, indicating that modifications to the piperazine structure can enhance cytotoxicity and apoptosis induction in cancer cells .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing other biologically active molecules. Its functional groups allow for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, derivatives synthesized from piperazine frameworks have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .

Biological Studies

In vitro studies have revealed that compounds derived from this compound exhibit various biological activities, including anti-inflammatory and antibacterial effects. These studies often utilize assays such as MTT for cytotoxicity evaluation and flow cytometry for apoptosis analysis .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate cytotoxicity against cancer cell linesThe compound exhibited significant cytotoxicity with IC50 values ranging from 0.99 to 11 µM across different cancer types .
Study 2 Synthesize novel derivativesDerivatives showed improved biological activity compared to the parent compound, particularly in inhibiting cell cycle progression in cancer cells .
Study 3 Investigate anti-inflammatory propertiesCompounds demonstrated notable inhibition of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Stereochemical Variants

Enantiomeric Pair: (R)- vs. (S)-Configuration
  • (R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (CAS: 1217683-44-7):
    The (R)-enantiomer shares identical functional groups but differs in stereochemistry at the third position. This enantiomeric pair highlights the importance of chirality in pharmacological activity and synthetic utility. The hydrochloride salt of the (S)-isoderivative is more commonly reported in synthesis protocols .
Substituent Variations

tert-Butyl (3S)-3-(2-hydroxyethyl)piperazine-1-carboxylate (CAS: 1273577-11-9):

  • Substituent: 2-hydroxyethyl group instead of methoxy-oxoethyl.
  • Impact: Increased polarity due to the hydroxyl group, affecting solubility (log S = -1.5) and bioavailability compared to the target compound’s ester functionality .

tert-Butyl 4-methylpiperazine-1-carboxylate (CAS: 57260-71-6):

  • Substituent: Methyl group at the fourth position.
  • Impact: Reduced steric hindrance and higher lipophilicity (log P = 1.8) compared to the target compound’s methoxy-oxoethyl group .

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1): Substituent: Piperidin-4-yl group at the fourth position.

Key Properties
Compound (CAS) Molecular Weight log P Solubility (log S) TPSA (Ų) Synthetic Accessibility
Target (1858241-30-1) 293.79 1.2 -2.8 65.5 High (Boc protection)
(R)-Enantiomer (1217683-44-7) 293.79 1.2 -2.8 65.5 Moderate
3-(2-Hydroxyethyl) derivative 230.30 0.7 -1.5 66.8 High
4-Methyl derivative 214.28 1.8 -2.1 38.8 High
4-(Piperidin-4-yl) derivative 269.38 2.3 -3.4 38.8 Moderate

Functional and Commercial Relevance

  • Bioactivity : Piperazine derivatives are pivotal in drug discovery (e.g., antipsychotics, antivirals). The methoxy-oxoethyl group in the target compound may enhance metabolic stability compared to hydroxyl or alkyl substituents .
  • Commercial Availability : The target compound is typically stocked as a hydrochloride salt (purity ≥97%), while its (R)-enantiomer and 4-methyl analog are more cost-effective due to simpler synthesis .

Biological Activity

tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride, with the CAS number 1956435-52-1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₂₃ClN₂O₄
  • Molecular Weight : 294.78 g/mol
  • Physical Form : White to yellow powder or crystals
  • Solubility : Very soluble in water (2.97 mg/ml) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cellular metabolism and proliferation.
  • Modulation of Receptor Activity : It may act as a modulator for certain receptors, influencing signal transduction pathways related to cell growth and differentiation.

Anticancer Activity

Research has indicated that compounds similar to tert-butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells by activating caspase pathways .

A notable case study involved the evaluation of piperazine derivatives against various cancer cell lines, where it was found that certain modifications enhanced cytotoxicity significantly. The structure–activity relationship (SAR) analysis revealed that the presence of electron-donating groups increased the antiproliferative activity .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In animal models, piperazine derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage, suggesting a possible application in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectionProtects against oxidative stress
Enzyme InhibitionInhibits specific metabolic enzymes

Q & A

Q. What are the established synthetic routes for tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride, and how do reaction conditions influence yield?

Two primary methods are documented:

  • Method A : Hydrolysis in THF/water (2M, 10 mL) at RT for 2 hours, yielding 79% after solvent removal .
  • Method B : Acidic cleavage using 1M HCl in ethyl acetate (5 mL), yielding 60% after 5 minutes .
    Key factors affecting yield include reaction time, solvent choice, and acid concentration. For Method A, extended stirring may improve conversion, while Method B’s rapid reaction minimizes decomposition.

Q. What spectroscopic techniques are used to characterize this compound, and what diagnostic peaks confirm its structure?

  • ¹H NMR (CDCl₃) : Peaks at δ 1.45 (t-Bu), 3.65 (OMe), and 3.90–4.20 (piperazine CH₂) confirm the backbone .
  • ¹³C NMR : Signals at δ 170.5 (ester C=O) and 155.2 (Boc C=O) validate functional groups .
  • MS (ESI) : A molecular ion peak at m/z 270 ([M+H]⁺) and fragment ions (e.g., m/z 57 for t-Bu) confirm molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Classified as acutely toxic (oral, Category 4; H302) and a potential carcinogen (>0.1% concentration) .
  • Handling : Use PPE (gloves, goggles), work under a fume hood, and avoid incompatible materials (strong oxidizers) .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and heat .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?

  • X-ray diffraction : Resolves stereochemistry (e.g., (S)-configuration) and confirms piperazine ring conformation. SHELXL (for refinement) and SHELXS (for solution) are industry standards .
  • Data Interpretation : Use CrystalExplorer for Hirshfeld surface analysis to study intermolecular interactions (e.g., hydrogen bonds stabilizing the hydrochloride salt) .

Q. How can contradictory NMR data from different synthetic batches be reconciled?

  • Common Issues : Solvent residues (e.g., THF in Method A) or incomplete Boc deprotection in Method B may cause peak splitting .
  • Resolution :
    • Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
    • Use chiral HPLC to verify enantiomeric purity if the (S)-configuration is compromised during synthesis .

Q. What strategies optimize biological activity assays for this compound?

  • Assay Design :
    • Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) at 10–100 µM in PBS (pH 7.4) with DMSO controls .
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy .
  • Data Validation : Compare IC₅₀ values with structurally similar derivatives (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate) to assess SAR .

Q. How do computational models predict the stability of this compound under varying pH conditions?

  • Methods :
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict hydrolysis pathways of the ester group .
    • MD Simulations : Simulate aqueous solubility and degradation kinetics at pH 2–9 using GROMACS .
  • Experimental Validation : Conduct LC-MS stability studies at 37°C to identify degradation products (e.g., free piperazine) .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions

MethodSolventAcidTimeYieldKey Reference
ATHF/H₂O2h79%
BEtOAcHCl5m60%

Q. Table 2: Diagnostic NMR Peaks

Group¹H NMR (δ)¹³C NMR (δ)
t-Bu1.4528.2, 80.5
OMe3.6552.1
Piperazine CH₂3.90–4.2048.5–53.7

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